![molecular formula C6H10O B14454269 1-[(Propan-2-yl)oxy]propadiene CAS No. 78141-85-2](/img/structure/B14454269.png)
1-[(Propan-2-yl)oxy]propadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Propan-2-yl)oxy]propadiene is an organic compound characterized by the presence of an allene structure, which consists of two cumulated double bonds. . The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(Propan-2-yl)oxy]propadiene typically involves the reaction of propadiene with isopropyl alcohol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the reaction. Industrial production methods may involve more complex setups, including the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(Propan-2-yl)oxy]propadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of saturated hydrocarbons.
Scientific Research Applications
1-[(Propan-2-yl)oxy]propadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cumulated double bonds.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor for bioactive compounds.
Medicine: While not widely used in medicine, its derivatives are being investigated for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)oxy]propadiene involves its interaction with various molecular targets. The compound’s cumulated double bonds allow it to participate in a range of chemical reactions, including cycloadditions and polymerizations. These reactions are facilitated by the unique electronic structure of the allene, which can interact with nucleophiles and electrophiles .
Comparison with Similar Compounds
1-[(Propan-2-yl)oxy]propadiene can be compared to other cumulated alkadienes, such as 1,2-propadiene and 1,3-butadiene. While all these compounds share the presence of cumulated double bonds, this compound is unique due to the presence of the isopropyl group, which influences its reactivity and applications . Similar compounds include:
1,2-Propadiene: A simpler allene with two cumulated double bonds.
1,3-Butadiene: A conjugated diene with applications in polymer production.
Properties
CAS No. |
78141-85-2 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-4-5-7-6(2)3/h5-6H,1H2,2-3H3 |
InChI Key |
MCHTWNWMCVMCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
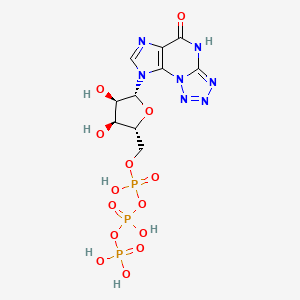
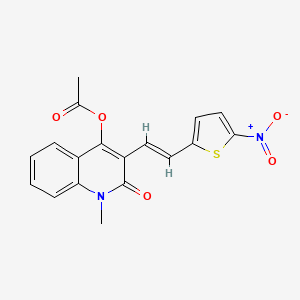
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
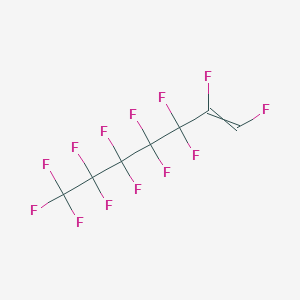
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
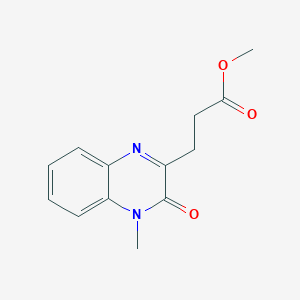
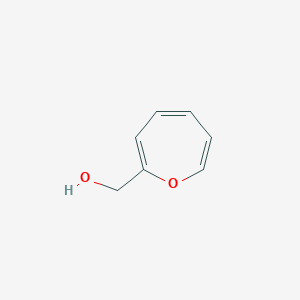
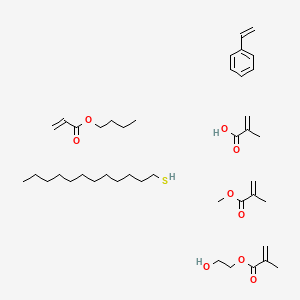

![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
